molecular formula C21H21N3O4S2 B2574103 N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-63-3

N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2574103
CAS No.: 941961-63-3
M. Wt: 443.54
InChI Key: QZROUAHXZJJNBR-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide features a thiazole core linked to an acetamide moiety via a thioether bond. The thiazole ring is substituted with a 2-((4-methoxyphenyl)amino)-2-oxoethyl group, while the acetamide nitrogen is attached to a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-27-17-8-6-14(7-9-17)22-19(25)11-16-12-29-21(24-16)30-13-20(26)23-15-4-3-5-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZROUAHXZJJNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, methoxyphenyl groups, and an acetamide moiety. Its molecular formula is C19H22N2O3S, with a molecular weight of approximately 362.46 g/mol. The presence of thiazole and methoxyphenyl groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound demonstrated significant in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves the induction of apoptosis and autophagy, leading to cell death. Specifically, compound 6b from a related study exhibited a reduction in tumor growth in vivo using an A375 xenograft model in mice .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole and phenyl rings can enhance the anticancer efficacy. For example, the introduction of electron-donating groups like methoxy enhances cytotoxicity against cancer cells. Compounds with thiazole rings have shown promising results with IC50 values indicating effective inhibition of cell proliferation .

In Vitro Studies

In vitro assays have been essential for evaluating the biological activity of this class of compounds. The MTT assay has been commonly used to assess cell viability and cytotoxicity. For example, derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing higher toxicity against U-87 cells compared to MDA-MB-231 cells .

In Vivo Studies

In vivo studies further support the potential of these compounds as anticancer agents. The administration of related thiazole derivatives resulted in significant tumor size reduction in animal models, showcasing their therapeutic potential .

Data Tables

Study Compound Cell Line IC50 (µM) Mechanism
6bMelanoma1.61Apoptosis
N-(3-methoxyphenyl)-...U-8710Autophagy
Thiazole DerivativeCML1.98Cell Cycle Arrest

Case Studies

  • Melanoma Treatment : A study reported that compound 6b effectively induced apoptosis in melanoma cell lines, leading to decreased viability and increased apoptosis markers.
  • Pancreatic Cancer : Another investigation demonstrated that derivatives with thiazole moieties significantly inhibited pancreatic cancer cell proliferation through mitochondrial dysfunction.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. For instance:

  • Case Study : A derivative of thiazole was evaluated for its anticancer activity against several cancer cell lines, showing significant inhibition rates. The compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against various cancer types, including prostate and melanoma cells .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer TypePercent Growth Inhibition (%)
Compound AProstate86.61
Compound BOvarian85.26
Compound CLung75.99
N-(3-methoxyphenyl)-...Melanoma67.55

Anti-inflammatory Properties

The compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. In silico studies using molecular docking techniques have suggested that modifications to the structural components of the compound could enhance its efficacy as an anti-inflammatory agent .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in laboratory settings, making it a candidate for further exploration in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Compounds

Compound NameMicroorganismZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus12
N-(3-methoxyphenyl)-...Pseudomonas aeruginosa10

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that specific modifications to the thiazole or methoxy groups can enhance biological activity and selectivity towards target enzymes .

Future Directions and Research Needs

While initial studies indicate promising applications in cancer treatment and inflammation, further research is essential to fully characterize the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:

  • In vivo experiments to assess efficacy and safety.
  • Optimization of molecular structure to improve potency.
  • Exploration of combination therapies with existing anticancer drugs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazole-acetamide derivatives:

Compound ID/Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound ~463.54 (estimated) Not reported 3-/4-methoxyphenyl, thioether linkage Under investigation
Compound 18 () 438.54 302–303 4-methoxyphenyl, piperazine MMP inhibition (IC₅₀: 0.89 µM)
Compound 10 () 408.20 228–232 Coumarin, 3-methoxyphenyl α-Glucosidase inhibition
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c, ) 504.58 Not reported Pyridine, dual 4-methoxyphenyl CD73 inhibition (IC₅₀: 0.12 µM)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) 260.32 Not reported Methylthiazole, m-tolyl Antibacterial (MIC: 6.25 µg/mL)

Key Observations :

  • Piperazine Derivatives () : Compounds like 18 exhibit high melting points (>300°C) due to rigid piperazine rings and polar groups, enhancing thermal stability .
  • Pyridine-Thiazole Hybrids () : Compound 1c demonstrates potent CD73 inhibition (IC₅₀: 0.12 µM), likely due to its planar pyridine core and electron-rich methoxy groups .
  • Antimicrobial Derivatives () : Simpler analogs like 107b show broad-spectrum activity, with MIC values as low as 6.25 µg/mL against bacterial strains .

Functional Group Impact on Activity

  • Methoxy Substitution : Dual methoxy groups (3- and 4-positions) balance lipophilicity and polarity, contrasting with single-methoxy derivatives (e.g., 107b ) that show reduced solubility .
  • Thiazole Core Modifications : Substitutions on the thiazole ring (e.g., pyridine in 1c ) significantly alter target selectivity. The target compound’s 2-oxoethyl group may mimic enzyme substrates, enhancing binding affinity .

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